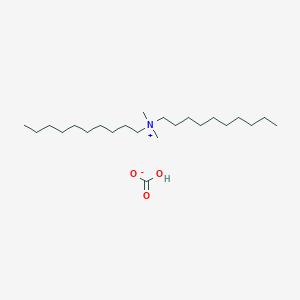
1-Decanaminium, N-decyl-N,N-dimethyl-, carbonate (1:1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Decanaminium, N-decyl-N,N-dimethyl-, carbonate (1:1) is a quaternary ammonium compound that has been widely used in scientific research. This compound has various applications in the fields of biochemistry, pharmacology, and biotechnology. The aim of
Mécanisme D'action
The mechanism of action of 1-Decanaminium, N-decyl-N,N-dimethyl-, carbonate (1:1) is based on its ability to interact with cell membranes. This compound has a positively charged quaternary ammonium group that can interact with the negatively charged phosphate groups of cell membranes. This interaction can lead to the disruption of the cell membrane and the release of the liposome contents.
Biochemical and Physiological Effects:
1-Decanaminium, N-decyl-N,N-dimethyl-, carbonate (1:1) has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis (programmed cell death) in cancer cells. Additionally, it has been shown to have antimicrobial properties and can inhibit the growth of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-Decanaminium, N-decyl-N,N-dimethyl-, carbonate (1:1) in lab experiments is its ability to enhance the stability and circulation time of liposomes. This can improve the efficacy of drug delivery systems and reduce their toxicity. However, one of the limitations of using this compound is its potential toxicity to cells. In high concentrations, it can cause membrane disruption and cell death.
Orientations Futures
There are several future directions for the use of 1-Decanaminium, N-decyl-N,N-dimethyl-, carbonate (1:1) in scientific research. One area of interest is the development of new liposome formulations for drug delivery. Additionally, there is a growing interest in the use of this compound as an antimicrobial agent in the food industry. Finally, there is potential for the use of this compound in the development of new cancer therapies.
Conclusion:
In conclusion, 1-Decanaminium, N-decyl-N,N-dimethyl-, carbonate (1:1) is a quaternary ammonium compound that has various applications in scientific research. Its ability to enhance the stability and circulation time of liposomes has made it an important tool in the development of drug delivery systems. Additionally, its antimicrobial and anticancer properties make it a promising compound for the development of new therapies. However, its potential toxicity to cells must be carefully considered when using it in lab experiments.
Méthodes De Synthèse
The synthesis of 1-Decanaminium, N-decyl-N,N-dimethyl-, carbonate (1:1) is typically performed by reacting decylamine with dimethylcarbonate in the presence of a catalyst. The reaction is carried out at a temperature of 60-80°C for several hours. The resulting product is a white crystalline solid that is soluble in water and organic solvents.
Applications De Recherche Scientifique
1-Decanaminium, N-decyl-N,N-dimethyl-, carbonate (1:1) has been used in various scientific research applications. One of the most common applications is as a surfactant in the preparation of liposomes. Liposomes are spherical vesicles that are used as drug delivery systems. The addition of 1-Decanaminium, N-decyl-N,N-dimethyl-, carbonate (1:1) to liposomes enhances their stability and prolongs their circulation time in the bloodstream.
Propriétés
Numéro CAS |
148812-65-1 |
|---|---|
Formule moléculaire |
C23H49NO3 |
Poids moléculaire |
387.6 g/mol |
Nom IUPAC |
didecyl(dimethyl)azanium;hydrogen carbonate |
InChI |
InChI=1S/C22H48N.CH2O3/c1-5-7-9-11-13-15-17-19-21-23(3,4)22-20-18-16-14-12-10-8-6-2;2-1(3)4/h5-22H2,1-4H3;(H2,2,3,4)/q+1;/p-1 |
Clé InChI |
MVTVVKOMNZGDGD-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCC[N+](C)(C)CCCCCCCCCC.C(=O)(O)[O-] |
SMILES canonique |
CCCCCCCCCC[N+](C)(C)CCCCCCCCCC.C(=O)(O)[O-] |
Autres numéros CAS |
148812-65-1 |
Description physique |
Liquid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




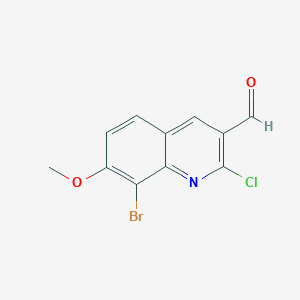

![N-[[2-[4-hydroxy-3-[(2-tetradecoxyphenyl)carbamoyl]naphthalen-1-yl]oxy-5-nitrophenyl]methyl]-N-propan-2-ylcarbamoyl chloride](/img/structure/B137067.png)

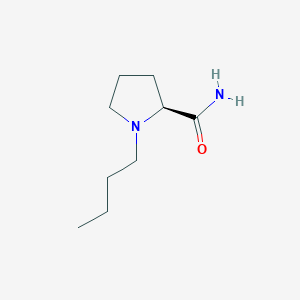


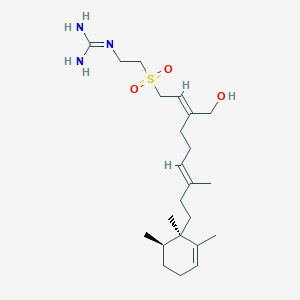
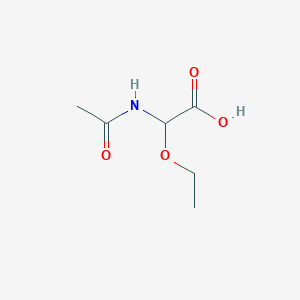
![2-[3-(R)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol](/img/structure/B137087.png)
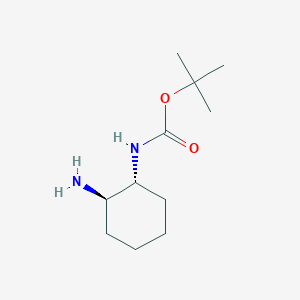
![butan-2-yl N-[2,5-bis(aziridin-1-yl)-4-(butan-2-yloxycarbonylamino)-3,6-dioxocyclohexa-1,4-dien-1-yl]carbamate](/img/structure/B137090.png)
